5-Fluoro-2-hydroxybenzyl alcohol synonyms and IUPAC names
5-Fluoro-2-hydroxybenzyl alcohol synonyms and IUPAC names
The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the chemical identity, synthesis, and application of 5-Fluoro-2-hydroxybenzyl alcohol.
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Executive Summary
5-Fluoro-2-hydroxybenzyl alcohol (CAS: 2357-33-7) is a specialized fluorinated intermediate used in the synthesis of bioactive scaffolds, particularly fluorinated benzofurans and chromanes . In drug development, it serves as a critical reference standard for impurity profiling in the manufacturing of potassium-competitive acid blockers (P-CABs) like Vonoprazan , where fluorinated phenolic degradation products must be strictly monitored. This guide outlines its nomenclature, validated synthetic protocols, and analytical characterization.
Chemical Identity & Nomenclature
Precision in nomenclature is vital due to the varying numbering priorities between "phenol" and "benzyl alcohol" derivatives.
Identification Data
| Parameter | Detail |
| Primary IUPAC Name | 4-Fluoro-2-(hydroxymethyl)phenol |
| Common Synonym | 5-Fluoro-2-hydroxybenzyl alcohol |
| CAS Registry Number | 2357-33-7 |
| Molecular Formula | C₇H₇FO₂ |
| Molecular Weight | 142.13 g/mol |
| SMILES | OC1=C(CO)C=C(F)C=C1 |
| InChI Key | IMEOTXXUGOGZCY-UHFFFAOYSA-N |
| MDL Number | MFCD03412237 |
Structural Logic & Numbering
The confusion in synonyms arises from the parent structure selection:
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As a Phenol (Preferred): The hydroxyl group (-OH) is position 1. The hydroxymethyl group (-CH₂OH) is position 2. The fluorine is at position 4.[1][2][3] Name: 4-Fluoro-2-(hydroxymethyl)phenol .[1][2][4][5]
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As a Benzyl Alcohol: The hydroxymethyl group is position 1 (implicitly). The hydroxyl is at position 2.[3][6][7] The fluorine is at position 5.[6][8][9][10] Name: 5-Fluoro-2-hydroxybenzyl alcohol .
Both names refer to the exact same chemical entity.
Figure 1: Structural derivation of the preferred IUPAC name.
Physicochemical Profile
Understanding the electronic effects of the fluorine atom is essential for predicting reactivity. The fluorine at the para position to the phenolic hydroxyl increases the acidity of the phenol (pKa ~9.5) compared to non-fluorinated analogs, while the ortho hydroxymethyl group facilitates intramolecular hydrogen bonding.
| Property | Value / Description |
| Physical State | Solid (White to off-white crystalline powder) |
| Melting Point | 83–87 °C (Typical range for salicyl alcohol derivatives) |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Low solubility in water. |
| pKa (Phenolic) | ~9.5 (Predicted) |
| LogP | ~1.1 (Lipophilic, suitable for membrane permeability) |
Synthetic Methodology
The most robust route for synthesizing 5-Fluoro-2-hydroxybenzyl alcohol is the selective reduction of 5-fluorosalicylaldehyde . This method avoids the regioselectivity issues associated with direct formylation of 4-fluorophenol.
Reaction Pathway
The synthesis utilizes Sodium Borohydride (NaBH₄) as a mild reducing agent to convert the aldehyde to the alcohol without affecting the aromatic fluorine or the phenolic hydroxyl.
Figure 2: Selective reduction pathway from the aldehyde precursor.
Detailed Experimental Protocol
Reagents:
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5-Fluorosalicylaldehyde (1.0 eq)[11]
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Sodium Borohydride (NaBH₄) (0.5–0.7 eq)
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Methanol (Solvent, anhydrous preferred)
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Dilute HCl (1N) and Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
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Dissolution: Charge a round-bottom flask with 5-fluorosalicylaldehyde (e.g., 1.40 g, 10 mmol) and dissolve in Methanol (15 mL). Cool the solution to 0°C using an ice bath.
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Reduction: Slowly add NaBH₄ (0.19 g, 5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.
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Reaction: Remove the ice bath and stir the mixture at room temperature for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde spot.
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Quenching: Carefully quench the reaction by adding dilute HCl (1N) dropwise until pH ~5–6 to decompose excess borohydride.
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Extraction: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Crystallization: The crude solid can be recrystallized from Toluene or an EtOAc/Hexane mixture to yield pure white crystals.
Applications in Drug Development
Vonoprazan Impurity Profiling
In the CMC (Chemistry, Manufacturing, and Controls) of Vonoprazan Fumarate , intermediates containing the 2-fluorophenyl moiety are critical. While Vonoprazan itself does not contain the benzyl alcohol group, oxidative degradation or hydrolytic cleavage of precursors can generate fluorinated phenolic impurities.
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Role: 5-Fluoro-2-hydroxybenzyl alcohol serves as a Reference Standard (RS) to quantify potential degradation products during stability testing.
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Relevance: Regulatory agencies (FDA/EMA) require identification of all impurities >0.1%.
Scaffold for Benzofurans
This alcohol is a "privileged structure" for synthesizing 5-fluorobenzofurans .
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Mechanism: Reaction with triphenylphosphine (PPh₃) and DEAD (Mitsunobu conditions) or simple acid-catalyzed cyclization with ketones allows for the construction of the benzofuran core, a common pharmacophore in anti-arrhythmic and anti-cancer agents.
Figure 3: Downstream applications in medicinal chemistry.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral data are expected:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.60 (s, 1H, Phenolic -OH)
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δ 7.15 (dd, 1H, Aromatic H-3)
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δ 6.85–6.95 (m, 2H, Aromatic H-5, H-6)
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δ 5.10 (t, 1H, -CH₂OH )
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δ 4.50 (d, 2H, -CH ₂OH)
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Note: The coupling patterns will show F-H coupling constants (J_F-H).
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-
¹⁹F NMR:
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Single peak around -120 to -125 ppm (relative to CFCl₃), characteristic of a fluorine atom on a phenol ring.
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-
Mass Spectrometry (ESI):
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[M-H]⁻ calculated for C₇H₆FO₂: 141.03.
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Safety & Handling (MSDS Highlights)
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation back to the aldehyde or "pinking" due to phenol oxidation.
References
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PubChem. (2025).[1][12] 4-Fluoro-2-(hydroxymethyl)phenol (CID 10606838).[1] National Library of Medicine.[1] Available at: [Link][1]
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Pharmaffiliates. (2024). Vonoprazan Impurities and Intermediates. Available at: [Link]
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